3-(Bromomethyl)-4,6-dichloro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine typically involves the bromination of 4,6-dichloro-2-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Coupling Reactions: Products include various substituted pyridines with different functional groups.
Scientific Research Applications
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4,6-dichloro-2-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-4,6-dichloro-2-methylpyridine
- 3-(Fluoromethyl)-4,6-dichloro-2-methylpyridine
- 3-(Iodomethyl)-4,6-dichloro-2-methylpyridine
Uniqueness
3-(Bromomethyl)-4,6-dichloro-2-methylpyridine is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro, fluoro, and iodo analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide variety of derivatives through nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C7H6BrCl2N |
---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
3-(bromomethyl)-4,6-dichloro-2-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-5(3-8)6(9)2-7(10)11-4/h2H,3H2,1H3 |
InChI Key |
HHNBKCZLPXLLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.